(R)-1-(4-Cyclopropylphenyl)ethanamine
CAS No.:
Cat. No.: VC17239539
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15N |
|---|---|
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | (1R)-1-(4-cyclopropylphenyl)ethanamine |
| Standard InChI | InChI=1S/C11H15N/c1-8(12)9-2-4-10(5-3-9)11-6-7-11/h2-5,8,11H,6-7,12H2,1H3/t8-/m1/s1 |
| Standard InChI Key | ZALZLSQMLQNUNA-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC=C(C=C1)C2CC2)N |
| Canonical SMILES | CC(C1=CC=C(C=C1)C2CC2)N |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (R)-1-(4-Cyclopropylphenyl)ethanamine is CHN, with a molecular weight of 161.24 g/mol. The compound features a cyclopropyl group attached to the para position of a phenyl ring, which is further connected to an ethanamine moiety. The chiral center at the ethylamine side chain confers stereochemical specificity, making the R-enantiomer distinct in its interactions with biological targets or chiral environments .
Structural Analysis
X-ray crystallography data for analogous compounds, such as (R)-1-(4-pentylphenyl)ethanamine (CHN), reveals that the cyclopropyl group introduces steric and electronic effects that influence molecular conformation. The cyclopropane ring’s angle strain (60° bond angles) enhances reactivity compared to larger cycloalkanes, potentially increasing the compound’s susceptibility to ring-opening reactions .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: Key absorption bands include N–H stretches (~3300 cm), C–H stretches from the cyclopropane (~3000 cm), and aromatic C=C vibrations (~1600 cm) .
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Nuclear Magnetic Resonance (NMR):
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H NMR: Aromatic protons resonate at δ 6.8–7.2 ppm, while the cyclopropyl protons appear as a multiplet near δ 1.0–1.5 ppm. The methyl group adjacent to the amine (CH) shows a doublet at δ 1.2 ppm due to coupling with the NH group .
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C NMR: The cyclopropyl carbons are observed at δ 10–15 ppm, and the quaternary carbon attached to the phenyl ring appears at δ 40–45 ppm .
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Synthesis and Chiral Resolution
The synthesis of (R)-1-(4-Cyclopropylphenyl)ethanamine can be achieved through modifications of established routes for similar arylalkylamines.
Reductive Amination
A widely used method involves the reductive amination of 4-cyclopropylacetophenone with a chiral amine auxiliary. For example:
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Condensation: React 4-cyclopropylacetophenone with (R)-α-methylbenzylamine in toluene under Dean-Stark conditions to form a Schiff base .
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Reduction: Treat the intermediate with sodium borohydride (NaBH) or hydrogen gas (H) over a palladium catalyst to yield the amine .
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Resolution: Separate enantiomers via chiral chromatography or diastereomeric salt formation using tartaric acid derivatives .
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 1-(4-Cyclopropylphenyl)ethanamine has been reported for analogous compounds, achieving enantiomeric excess (ee) >99% .
Process Optimization
Critical parameters for scalability include:
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Catalyst Selection: Palladium on carbon (Pd/C) or Raney nickel for hydrogenation.
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Temperature: 60–80°C for condensation; ambient temperature for reduction.
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Solvent Systems: Toluene or ethanol for optimal yield and purity .
Physicochemical Properties
Applications in Pharmaceutical Chemistry
Chiral Auxiliary
(R)-1-(4-Cyclopropylphenyl)ethanamine serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure amines for drugs such as sitagliptin and elarofiban . Its cyclopropyl group enhances metabolic stability compared to linear alkyl chains, a feature critical for drug candidates .
Intermediate in API Synthesis
The compound is a precursor to CXCR4 antagonists and taxane derivatives, where stereochemical purity (>99% ee) is essential for biological activity .
Future Directions
Further research should explore:
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Catalytic Asymmetric Synthesis: Developing transition-metal catalysts for enantioselective amination.
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Biological Activity Screening: Investigating antimicrobial or anticancer properties.
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Green Chemistry Approaches: Solvent-free reactions or biocatalytic methods to enhance sustainability.
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